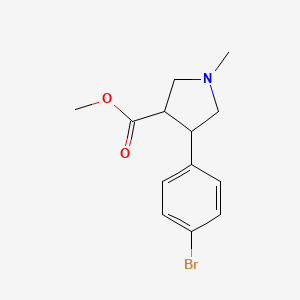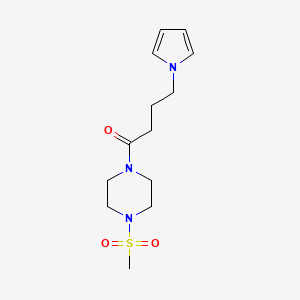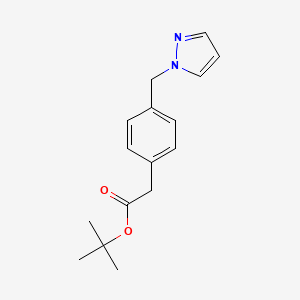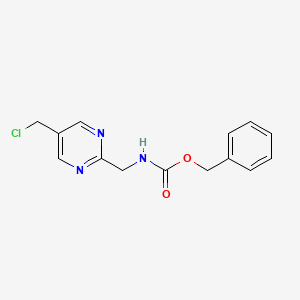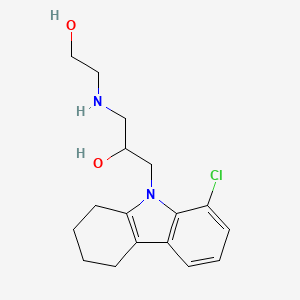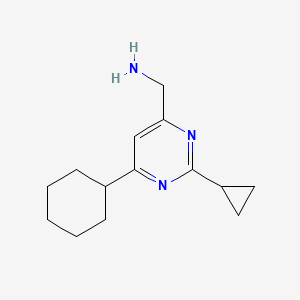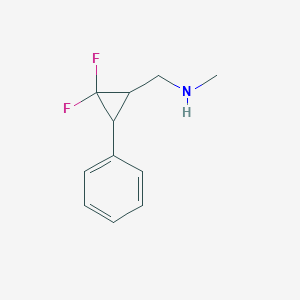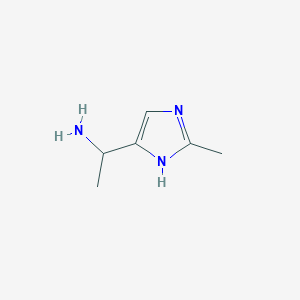
1-(2-Methyl-1H-imidazol-5-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1H-imidazol-5-YL)ethanamine is an organic compound with the chemical formula C6H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, chemical research, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with bromoethane in an appropriate organic solvent. The reaction is typically carried out by heating and stirring the mixture for several hours at an appropriate temperature. After the reaction, the product is purified through distillation, crystallization, and other methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-1H-imidazol-5-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Methyl-1H-imidazol-5-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate for the preparation of various organic compounds and catalysts.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1H-imidazol-5-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, modulating their activity and influencing various biological processes. For example, it may activate or inhibit enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
1-(2-Methyl-1H-imidazol-5-YL)ethanamine can be compared with other similar compounds, such as:
- 2-(1-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(5-Methyl-1H-imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-imidazol-2-yl)ethanamine
These compounds share similar structural features but differ in their specific functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Propiedades
Fórmula molecular |
C6H11N3 |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-4(7)6-3-8-5(2)9-6/h3-4H,7H2,1-2H3,(H,8,9) |
Clave InChI |
ZCOABXVEBLTMED-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R,13R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B14869142.png)
![6'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14869150.png)
